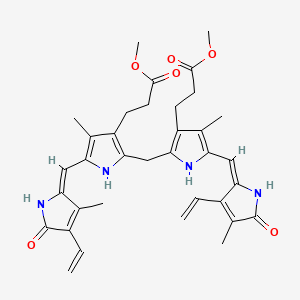

Bilirubin dimethyl ester

Descripción

Significance as a Model Compound in Bile Pigment Chemistry

Bilirubin dimethyl ester is a key model compound in the study of bile pigment chemistry primarily due to its enhanced solubility in organic solvents compared to its parent compound, bilirubin. univie.ac.atacs.org Bilirubin itself is poorly soluble in most solvents, a characteristic attributed to its strong internal hydrogen bonding that creates a "ridge-tile" structure. univie.ac.atacs.org This intricate network of hydrogen bonds involves the carboxylic acid groups and the lactam and pyrrole nitrogens, effectively shielding the polar functionalities and rendering the molecule less available for interactions. univie.ac.atnih.gov

By converting the two carboxylic acid groups of bilirubin into methyl esters, this internal hydrogen bonding is disrupted. acs.org This structural modification makes this compound more amenable to study in a wider range of solvents, allowing researchers to investigate the fundamental properties of the bilirubin skeleton without the complications arising from its low solubility and strong self-association. acs.orgnih.gov This is particularly useful for spectroscopic and conformational studies in solution. nih.gov For instance, nuclear magnetic resonance (NMR) studies in dimethyl sulphoxide have provided insights into the conformation of both bilirubin and its dimethyl ester, revealing strong interactions with the solvent. nih.gov

Furthermore, the esterification allows for the separation and characterization of different isomers of bilirubin, which is crucial for understanding their individual biological activities and metabolic pathways. nih.gov The use of this compound has also been instrumental in studying the antioxidant properties of bile pigments, as it allows for a more straightforward examination of the reactions with radicals in solution. acs.org

Overview of Historical and Contemporary Research Approaches

Historically, research involving bilirubin was often hampered by its insolubility and tendency to aggregate. The synthesis of this compound provided a significant breakthrough, enabling more detailed chemical and physical analyses. Early research focused on its synthesis, purification, and basic characterization. nih.govnih.gov Methods were developed to synthesize various esters of bilirubin, including the dimethyl ester, using reagents like 1-alkyl-3-p-tolytriazenes, which allowed for high yields. nih.gov

Contemporary research has leveraged advanced analytical techniques to explore the multifaceted roles of this compound. High-performance liquid chromatography (HPLC) has been a cornerstone for the separation and quantification of bilirubin and its derivatives, including the dimethyl ester, in biological samples. iosrjournals.orgnih.gov This has been crucial for studying bilirubin metabolism and for the development of diagnostic methods for conditions associated with hyperbilirubinemia. iosrjournals.orgnih.govplos.org

Modern studies also extensively investigate the antioxidant and anti-inflammatory properties of this compound. researchgate.netnih.gov Research has shown that it can inhibit key inflammatory enzymes like secretory phospholipase A2, lipoxygenase, and cyclooxygenase. researchgate.netnih.gov Recent studies have even explored its potential in mitigating venom-induced toxicity by inhibiting inflammasome and MAPK activation. nih.gov Furthermore, this compound has been employed in the development of novel therapeutic and diagnostic platforms, such as nanocarriers for drug delivery and as a photosensitizer in photodynamic therapy. nih.gov The study of its excited states and photochemical reactions continues to be an active area of research, with implications for understanding the mechanisms of phototherapy for neonatal jaundice. researchgate.netresearchgate.net

Propiedades

Fórmula molecular |

C35H40N4O6 |

|---|---|

Peso molecular |

612.7 g/mol |

Nombre IUPAC |

methyl 3-[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C35H40N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-16,36-37H,1-2,11-14,17H2,3-8H3,(H,38,43)(H,39,42)/b28-15+,29-16+ |

Clave InChI |

UWZUXDQSJUVVTL-QSXCDPBRSA-N |

SMILES isomérico |

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/C=C/4\C(=C(C(=O)N4)C=C)C |

SMILES canónico |

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)C=C4C(=C(C(=O)N4)C=C)C |

Sinónimos |

ilirubin dimethyl diester bilirubin dimethyl ester dimethyl bilirubin |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies

De Novo Synthesis Approaches

The direct synthesis of bilirubin dimethyl ester from bilirubin or its precursors involves several established methods, each with distinct advantages and reaction conditions.

Esterification Reactions of Bilirubin

The most direct approach to this compound is the esterification of the two carboxylic acid groups of bilirubin. This transformation enhances the solubility of bilirubin in organic solvents, facilitating its purification and further chemical modification.

1-alkyl-3-p-tolytriazenes: A notable method involves the use of 1-alkyl-3-p-tolytriazenes for the synthesis of various bilirubin esters, including the methyl, ethyl, isopropyl, and benzyl esters. nih.govnih.govportlandpress.com Treating a chloroform solution of bilirubin with the appropriate triazene at room temperature results in high yields of the corresponding diester. nih.govnih.govportlandpress.com The products are typically identified and characterized using nuclear magnetic resonance (NMR) and mass spectroscopy, along with elemental analysis. nih.govnih.govportlandpress.com This method is valued for its mild conditions and high efficiency. nih.govnih.govportlandpress.com

Acid-Catalyzed Methods: Conventional acid-catalyzed esterification, often referred to as Fischer esterification, is another widely used technique. This involves reacting bilirubin with an alcohol, such as methanol, in the presence of an acid catalyst. The acidity of the reaction medium can influence the formation of isomers. For instance, at a 2% acid concentration, a greater number of isomers may be formed during incubation.

| Method | Reagents | Conditions | Yield | Key Features |

| 1-alkyl-3-p-tolytriazenes | Bilirubin, 1-methyl-3-p-tolytriazene, Chloroform | Room Temperature | High | Mild reaction conditions, high efficiency. nih.govnih.govportlandpress.com |

| Acid-Catalyzed Esterification | Bilirubin, Methanol, Acid Catalyst | Varies | Moderate to High | Formation of isomers can be influenced by acidity. |

Synthesis via Diazomethane Reactivity

The reaction of bilirubin with diazomethane is a well-documented method that not only yields this compound but also leads to the formation of methoxy-substituted derivatives. nih.govscispace.com This reaction provides a pathway to explore the structural and conformational properties of bilirubin and its esters. nih.govnih.gov

When bilirubin is treated with diazomethane, a mixture of products is typically obtained. scispace.com These include this compound, monomethoxythis compound, and dimethoxythis compound. nih.govscispace.com The formation of these products has been confirmed by elemental analysis, as well as infrared (IR) and NMR spectroscopy. nih.govscispace.com The presence of intramolecular hydrogen bonds in this compound leads to an equilibrium mixture of conformational isomers in non-polar solvents. nih.govscispace.com In contrast, dimethoxythis compound, lacking these hydrogen bonds, exists as a single molecular species in solution, allowing for free rotation around the central methylene bridge. nih.govscispace.com

Preparation from Biliverdin Dimethyl Ester Reduction

An alternative synthetic route to this compound involves the reduction of biliverdin dimethyl ester. nih.govlookchem.com Biliverdin, the oxidized precursor of bilirubin, can be esterified to biliverdin dimethyl ester, which is then reduced to the target compound. nih.govfrontierspecialtychemicals.com

Targeted Synthesis of Specific Isomers and Analogs

The synthesis of specific isomers and substituted derivatives of this compound is essential for detailed spectroscopic studies and for understanding the structure-activity relationships of these bile pigments.

Isomeric Purity Control in Synthesis

Controlling the isomeric purity of bilirubin and its esters is a significant challenge in their synthesis. Commercial bilirubin is often a mixture of the IXα, IIIα, and XIIIα isomers. The synthesis of a specific isomer, such as bilirubin IXα dimethyl ester, often requires careful control of reaction conditions and purification techniques.

One approach to obtaining isomerically pure bilirubin IXα involves the reduction of pure biliverdin IXα. nih.gov Neutral solvent systems have been developed to isolate the α, β, γ, and δ isomers of biliverdin IX dimethyl ester using thin-layer chromatography (TLC). nih.gov The corresponding pure bilirubin IX isomers can then be prepared by reducing the respective biliverdin IX isomers. nih.gov For instance, the condensation of specific dipyrromethene subunits can lead to a mixture of bilirubin IXα dimethyl ester and bilirubin XIIIα dimethyl ester, which can be challenging to separate. acs.org

Synthesis of Methoxy- and Other Substituted Derivatives

As mentioned previously, the reaction of bilirubin with diazomethane is a key method for preparing methoxy-substituted derivatives. nih.govscispace.com This reaction yields both monomethoxythis compound and dimethoxythis compound. scispace.com While the initial reaction produces a mixture of isomers of the monomethoxy derivative, their resolution on a preparative scale has proven difficult. scispace.com

The synthesis of other substituted analogs has also been explored. For example, unnatural bile pigment analogs with different substitution patterns have been synthesized to study their conformational and chemical properties. colab.ws

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

NMR spectroscopy stands as a principal tool for the detailed structural investigation of bilirubin dimethyl ester in solution. Through various NMR experiments, researchers have been able to probe its tautomeric forms, hydrogen bonding patterns, and conformational dynamics.

In non-polar solvents like chloroform (CDCl₃), this compound exhibits a conformation stabilized by hydrogen bonds. scispace.com However, unlike bilirubin itself, where intramolecular hydrogen bonds exist between the propionic acid side chains and the lactam and pyrrole groups, the esterification of the carboxyl groups in this compound alters the hydrogen bonding landscape. researchgate.net In CDCl₃, analysis of N-H ¹H-NMR chemical shifts indicates the formation of intermolecularly H-bonded dimers, involving pairwise associations between the pyrromethenone units of two separate molecules. tandfonline.comtandfonline.com The strength of this intermolecular hydrogen bonding is influenced by the position of substituents on the lactam ring. tandfonline.com Solid-state NMR studies have shown a significantly longer distance between the two NH protons in this compound compared to bilirubin, further supporting a different hydrogen bonding arrangement. acs.org

The conformation of this compound is highly dependent on the solvent environment. researchgate.net In coordinating solvents like dimethyl sulphoxide (DMSO), the intramolecular and intermolecular hydrogen bonds observed in less polar media are disrupted. nih.govnih.gov The chemical shifts of the pyrrole NH and lactam protons show a strong interaction with the DMSO solvent. nih.govnih.govportlandpress.com This solvation of the NH groups by DMSO leads to a conformation where the propionic ester side chains are tied to the main skeleton via bound solvent molecules rather than direct internal hydrogen bonds. nih.govnih.gov The difference in conformation between solvents is clearly reflected in the ¹H NMR chemical shifts of the labile N-H protons.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Labile Protons of this compound in Different Solvents Data compiled from studies in CDCl₃ and d₆-DMSO. tandfonline.comportlandpress.com

| Proton | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in d₆-DMSO |

| Lactam N-H | Varies (e.g., ~6.5-7.5 ppm) | ~10.9 ppm |

| Pyrrole N-H | Varies (e.g., ~9.5-10.5 ppm) | ~11.0 ppm |

Note: Specific chemical shifts in CDCl₃ can vary due to concentration-dependent dimerization. tandfonline.comtandfonline.com

This solvent-induced change indicates a shift from a self-associated, hydrogen-bonded structure in chloroform to a solvent-associated structure in DMSO. tandfonline.comnih.gov

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for determining the spatial proximity of protons, thereby mapping the molecule's three-dimensional structure. For this compound, NOE studies have been crucial in establishing the (Z,Z) configuration around the C-4 and C-15 exocyclic double bonds, by detecting enhancements between the methine bridge protons and adjacent methyl or methylene groups. mdpi.com

Electronic (UV-Visible absorption) and vibrational (Infrared) spectroscopy provide complementary information on the structure of this compound.

The electronic absorption spectrum is characterized by a main absorption peak around 450 nm, which arises from the π-electronic system of the two pyrromethenone chromophores. rsc.org Studies combining absorption, fluorescence, and circular dichroism have shown that this compound can exist as a mixture of two or more forms in solution, potentially involving syn/anti conformations of the dipyrromethenone units or lactam/lactim equilibria. researchgate.netwiley.com The relative population of these forms is strongly dependent on the solvent and temperature. researchgate.net

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, has been used to confirm the presence of key functional groups. The spectra provide evidence for the lactam structure through the characteristic amide C=O stretching vibrations. scispace.com

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Typical Value/Observation | Reference |

| UV-Visible Absorption | λmax in Chloroform | ~450 nm | rsc.org |

| Infrared (IR) | C=O Stretch (Lactam) | Confirms lactam structure | scispace.com |

| Infrared (IR) | C=O Stretch (Ester) | Present | scispace.com |

| ¹H NMR | Lactam & Pyrrole N-H (in d₆-DMSO) | ~10.9-11.0 ppm | portlandpress.com |

Electronic and Vibrational Spectroscopy

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption spectrum of this compound is characterized by a broad band in the visible region. In chloroform, the maximum absorption wavelength (λmax) is observed at approximately 453 nm. ashs.org This absorption is attributed to the π → π* transitions within the conjugated pyrromethenone chromophores. The UV-visible spectra of this compound can be influenced by the solvent environment, a phenomenon known as solvatochromism. cdnsciencepub.com

Studies on biliverdin dimethyl ester, a related compound, have shown that its absorption spectrum is sensitive to solvent polarity. For instance, in methanol, biliverdin dimethyl ester exhibits an absorption redshift compared to its spectrum in acetonitrile and chloroform. rsc.org Fluorescence spectroscopy reveals that this compound is weakly fluorescent. researchgate.net The fluorescence emission of related biliverdin dimethyl ester is also solvent-dependent, with shifts in emission peaks observed in different solvents. For example, in aprotic solvents like acetonitrile and chloroform, an increase in solvent polarity leads to a redshift in the emission of biliverdin dimethyl ester. rsc.org

Infrared (IR) Spectroscopy and Normal Coordinate Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within the this compound molecule. The IR spectrum of bilirubin has been recorded, and normal coordinate analysis has been performed to assign the observed vibrational bands. nih.govresearchgate.net These analyses help in understanding the effects of intramolecular hydrogen bonding on the vibrational modes of the molecule. umich.eduroyalsocietypublishing.org

Key vibrational bands in the IR spectrum of bilirubin and its derivatives include those associated with the lactam ring, pyrrole ring breathing, and C=O stretching of the ester groups. umich.eduumich.edu Normal coordinate analysis, often aided by computational methods, allows for a detailed assignment of these bands to specific molecular motions. nih.govumich.eduacs.org

Circular Dichroism (CD): Electronic (ECD) and Vibrational (VCD) Applications for Stereochemistry

Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules like this compound. Unlike its parent diacid, this compound exhibits a weak bisignate CD spectrum in various solvents. tandfonline.com This observation suggests a loss of the conformational stabilization that is present in bilirubin due to intramolecular hydrogen bonding. tandfonline.com

When bound to chiral environments, such as human serum albumin, this compound can exhibit induced circular dichroism (ICD). nih.gov The observation of positive chirality, bisignate ICD Cotton effects for bilirubin and its esters bound to human serum albumin suggests that the protein binding site selects for a right-handed folded conformation of the pigment. nih.govresearchgate.net The intensity of the CD signal is greatest for pigments with free carboxyl groups, indicating the importance of these groups in the enantioselectivity of the binding. nih.gov

Mass Spectrometry (MS) Techniques (e.g., ESI+ MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification and structural analysis of this compound. In positive-ion mode ESI-MS, this compound can be readily identified. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID). For instance, the CID of the [M+H]+ ion of bilirubin (m/z 585) produces a major fragment ion at m/z 299. ashs.orgnih.gov This fragmentation pattern is characteristic and aids in the definitive identification of the molecule in complex mixtures. ashs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the sensitive and specific quantification and characterization of bilirubin and its metabolites. nih.govplos.org

| Technique | Observation | Reference |

| ESI-MS | Identification of [M+H]+ ion | researchgate.net |

| ESI-MS/MS | Fragmentation of [M+H]+ at m/z 585 to m/z 299 | ashs.orgnih.gov |

| LC-MS/MS | High sensitivity and specificity for quantification | nih.govplos.org |

Conformational Dynamics and Isomerism in Solution

The conformation of this compound in solution is not static but exists as a dynamic equilibrium of different isomers. This equilibrium is influenced by the surrounding solvent and temperature.

Equilibrium of Conformational Isomers in Non-polar Solvents

In non-polar solvents like chloroform, this compound exists as an equilibrium mixture of conformational isomers. nih.gov This is in contrast to dimethoxythis compound, which, lacking intramolecular hydrogen bonds, shows free rotation about the central methylene bridge and exists as a single molecular species in solution. nih.gov The presence of intermolecularly hydrogen-bonded dimers of this compound in chloroform has been indicated by 1H-NMR spectroscopy. tandfonline.com Nuclear magnetic resonance (NMR) studies, including the analysis of nuclear Overhauser effects (NOE), have been instrumental in determining the interproton distances and thus the solution-state conformation of bilirubin and its dimethyl ester. nih.govnih.gov These studies suggest that in chloroform, the conformation is stabilized by intramolecular hydrogen bonds. nih.govnih.gov

Influence of Solvent Polarity and Temperature on Conformational Populations

The relative populations of the different conformational isomers of this compound are strongly influenced by solvent polarity and temperature. researchgate.net In polar solvents like dimethyl sulfoxide (DMSO), the intramolecular hydrogen bonds are disrupted due to strong interactions with the solvent. nih.govnih.gov This leads to a more "opened up" conformation of the molecule. cdnsciencepub.com NMR studies in DMSO show that there is no direct hydrogen bonding between the propionic acid side chains and the lactam groups. nih.govnih.gov

Correlation with Solid-State Structural Data

The conformation of this compound in solution has been a subject of significant investigation, often drawing comparisons to the well-established solid-state structure of its parent compound, bilirubin. While a specific X-ray crystal structure for this compound itself is not frequently cited in the primary literature, extensive analysis of related compounds and solution-state data provides a strong correlative understanding. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in this area. Early NMR studies on this compound led to the proposal of a macrocyclic, helical conformation in solution. researchgate.net More detailed investigations using Nuclear Overhauser Effects (NOE) and relaxation time measurements were conducted on bilirubin and its dimethyl ester in dimethyl sulphoxide (DMSO) solution. nih.gov These studies calculated interproton distances which indicated that the conformation of the molecular skeleton of this compound in DMSO is largely similar to the "ridge-tile" conformation adopted by bilirubin in the crystalline state. nih.gov This conformation is characterized by the two dipyrrinone units being rotated relative to each other at the central methylene bridge. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the complex structural and electronic properties of this compound and its analogues. These theoretical methods provide insights that complement experimental data, allowing for a deeper understanding of the molecule's behavior at an atomic level.

Quantum Chemical Calculations for Optimized Structures

Quantum chemical calculations are employed to determine the most energetically favorable three-dimensional structures of molecules. For bilirubin and its derivatives, these calculations have been crucial in confirming and refining the conformational models derived from experimental data.

Full geometry optimization of the bilirubin molecule, a close analogue of its dimethyl ester, has been performed using methods such as the Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.net In one significant study, initial geometries of 196 different conformers were optimized at the HF/3-21G level of theory. The resulting minimum energy conformers were then re-optimized at a higher level of theory, B3LYP/6-31G(d). researchgate.net The results of these calculations confirmed that the "ridge-tile" conformer, which is observed in X-ray crystallographic data for bilirubin, is indeed the most stable structure. researchgate.net These studies highlight that while the tetrapyrrole backbone possesses some flexibility, the conformation is heavily influenced by the potential for hydrogen bonding patterns involving the side chains. researchgate.net DFT calculations have also been used to investigate bilirubinoid aggregation, supporting the interpretation of experimental VCD and ECD spectra. researchgate.net

| Computational Study | Methodology | Key Finding | Reference |

| Conformational Analysis | HF/3-21G and B3LYP/6-31G(d) | The "ridge-tile" conformer is the most stable, in agreement with X-ray data. | researchgate.net |

| Aggregation Studies | DFT (B3LYP/6-31G*) | Calculations on monomeric and dimeric forms support concentration-dependent aggregation. | researchgate.net |

| Structural Properties | DFT (M062X/6-31G(d,p)) | Evaluation of structural and electronic properties of bilirubin isomers. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of flexible molecules like this compound over time. An advanced technique known as metadynamics, which is an enhanced MD methodology, has been applied to investigate the conformational properties of bilirubin and its derivatives. colab.ws

These simulations treat the linear tetrapyrrole structure as a molecular propeller with two blades (the dipyrrinone units) that can rotate around the central methylene (C10) bridge. researchgate.netcolab.ws The results are often visualized as conformational energy hypersurface maps, which plot the potential energy as a function of the two key dihedral angles defining the rotation of the dipyrrinone units. colab.ws These computationally generated maps have been successfully compared with those previously obtained from molecular mechanics, validating the approach. colab.ws For certain optically active derivatives, metadynamics has revealed the global and nearby energy minima, allowing for the correlation between predicted conformational equilibria and experimental electronic circular dichroism (ECD) and UV-Vis spectra. colab.ws Such simulations provide a powerful link between dynamic conformational behavior and spectroscopic properties. acs.org

Investigation of Electronically Excited States

Understanding the electronically excited states of this compound is fundamental to explaining its photochemical behavior, such as the Z/E isomerization that is crucial for phototherapy. researchgate.netrsc.org Time-dependent density functional theory (TD-DFT) is the predominant computational method used for these investigations. researchgate.netacs.orgrsc.org

TD-DFT calculations have been used to determine the vertical excitation energies, oscillator strengths, and properties of the lowest singlet excited states of bilirubin. researchgate.netrsc.org A systematic investigation of bilirubin's excited states found that the lowest two singlet excited states, S1 and S2, are charge-transfer (CT) in nature. rsc.org These states have very small oscillator strengths, suggesting they would be difficult to detect spectroscopically. rsc.org The next pair of excited states, S3 and S4, are responsible for the most prominent feature in the absorption spectrum. rsc.org A detailed analysis of the wavefunctions confirmed that these higher excited states can be accurately described by the exciton coupling model, which provides a theoretical basis for interpreting the pigment's photoisomerization behavior. rsc.org Furthermore, TD-DFT has been used to optimize the geometry of the first excited state (S1) to characterize the pathways of ultrafast deactivation following photoexcitation. acs.org

| Excited State | Nature | Spectroscopic Feature | Theoretical Model | Reference |

| S1, S2 | Charge-Transfer (CT) | Weakly absorbing; likely escape spectroscopic detection. | TD-DFT | rsc.org |

| S3, S4 | Local Excitations | Responsible for the main, prominent absorption band. | Exciton Coupling Model, TD-DFT | rsc.org |

Molecular Orbital Studies for Electronic Properties

The electronic properties of this compound can be rationalized through the study of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals govern the molecule's reactivity and its behavior as an electron donor or acceptor.

DFT calculations performed on bilirubin crystals reveal how structural distortions within the molecule affect its electronic structure. nih.gov In the crystal, bilirubin can adopt slightly different conformations (monomers M1 and M2). For the more distorted M1 monomer, the frontier orbitals (HOMO-1/HOMO and LUMO/LUMO+1) are no longer nearly degenerate as they are in the more symmetric M2 monomer. nih.gov Specifically, the LUMO level of the M1 conformer is significantly stabilized and is localized on the more distorted half of the molecule. nih.gov This splitting of the orbital energies, particularly the HOMO-LUMO gap, directly influences the molecule's absorption spectrum. nih.gov Such analyses provide a quantum mechanical basis for understanding how conformational changes, whether induced by the environment or chemical modification, can modulate the electronic and photophysical properties of the pigment. acs.orgrsc.org

Chemical Reactivity and Mechanistic Investigations

Photochemistry and Photophysical Processes

The interaction of light with bilirubin dimethyl ester initiates a series of complex photochemical and photophysical events. These processes are central to understanding its behavior and potential applications. The primary events upon photoexcitation include isomerization, cyclization, and various excited-state decay pathways.

Photoisomerization Pathways (Z/E Isomerization)

Upon absorption of light, the most prominent photochemical reaction for bilirubin and its derivatives, including the dimethyl ester, is configurational or Z/E isomerization around the double bonds at the C4 and C15 positions. The native form of bilirubin is the (4Z,15Z)-isomer. Photoexcitation leads to the formation of (4Z,15E), (4E,15Z), and (4E,15E) isomers. acs.orgcdnsciencepub.com This process is a crucial step in the phototherapy for neonatal jaundice, as the E-isomers are more polar and readily excreted. cdnsciencepub.com

Studies on model compounds, such as vinylneoxanthobilirubic acid methyl ester, which represents a dipyrrinone subunit of bilirubin, show that the Z → E photoisomerization is a reversible and efficient process. researchgate.net For instance, irradiation of the Z-isomer leads to the E-isomer, and prolonged irradiation of the E-isomer can lead back to the Z-isomer. researchgate.net The quantum yields for these isomerization processes are significant and can be influenced by the solvent environment. cdnsciencepub.comresearchgate.net Solvents that interfere with the internal hydrogen bonding of the bilirubin scaffold can alter the course and efficiency of photoisomerization. cdnsciencepub.com In solvents like chloroform that preserve intramolecular hydrogen bonds, the formation of Z/E isomers is the predominant pathway. cdnsciencepub.com

The kinetics of photoisomerization are ultrafast. Transient absorption spectroscopy reveals that the initially excited singlet state decays on a sub-picosecond to picosecond timescale, leading to the formation of an intermediate that then evolves into the isomerized product on a timescale of 15-20 picoseconds. acs.orgresearchgate.net

Photocyclization Reactions (e.g., Lumirubin Formation)

A second, irreversible photochemical pathway for this compound is intramolecular cyclization, which leads to the formation of a structural isomer known as lumirubin (or cyclobilirubin). This reaction involves the addition of a vinyl group at the C3 position to the adjacent pyrrole ring, forming a new seven-membered ring. researchgate.netnih.gov This process is understood to proceed from the (4Z,15E)-photoisomer. cdnsciencepub.com

While Z/E isomerization is reversible, lumirubin formation is generally considered irreversible under physiological conditions, although some studies have noted a low-yield reversion in oxygen-free chloroform upon irradiation. researchgate.net The formation of lumirubin is a key process in phototherapy as it is a more water-soluble isomer that can be excreted without the need for conjugation in the liver. researchgate.net

Recent research on a related compound, biopyrrin A dimethyl ester, has identified an analogous photocyclization product named lumipyrrin. nih.gov This reaction also proceeds from a photoisomerized precursor and is reversible upon irradiation at a different wavelength. nih.gov

Table 1: Quantum Yields for Photoreactions of Biopyrrin A Dimethyl Ester

| Photoreaction | Wavelength (nm) | Apparent Quantum Yield (Φ) |

|---|---|---|

| Z ↔ E Photoisomerization | 533 | 4.8 x 10⁻² |

| Photocyclization | 533 | 3.2 x 10⁻⁴ |

| Cycloreversion (from Z-lumipyrrin) | 387 | 4.7 x 10⁻³ |

Data sourced from studies on biopyrrin A dimethyl ester, a structural analog of a bilirubin subunit. nih.gov

Wavelength Dependence of Photoreactions and Exciton Theory

The quantum yields of bilirubin photoreactions, including those of its dimethyl ester, exhibit a notable dependence on the excitation wavelength. wiley.comdiva-portal.orgnih.gov This is an exception to the usual rule in photochemistry (Kasha's rule) which states that photoreactions typically occur from the lowest excited state of a given multiplicity, regardless of the initial excitation wavelength. diva-portal.org

For bilirubin, the quantum yield for the formation of the (4Z,15E)-isomer and lumirubin increases as the excitation wavelength moves from the blue to the green part of the spectrum. wiley.comnih.gov This phenomenon has been explained using exciton coupling theory. researchgate.net The bilirubin molecule consists of two non-identical chromophoric dipyrrinone units. The interaction between the transition dipole moments of these two halves leads to the splitting of the main absorption band into two "exciton" bands. researchgate.net

According to this model, irradiating into the lower-energy (longer wavelength) exciton band preferentially excites one of the dipyrrinone units (the one containing the C15 methine bridge), leading to more efficient Z→E isomerization at that position. Conversely, excitation into the higher-energy (shorter wavelength) band excites the other unit, which is less prone to the isomerization that leads to lumirubin formation. researchgate.net Deconvolution of the absorption spectra of bilirubins into two Gaussian bands representing the exciton components has successfully modeled the observed wavelength dependence of photoisomerization. researchgate.net

Studies on a simplified dipyrrinone subunit model also found that quantum yields for both photoisomerization and photocyclization depend strongly on the irradiation wavelength, with increased efficiency observed upon irradiation in the tail of the absorption bands (e.g., 490 nm). researchgate.net

Table 2: Wavelength Dependence of Photoreaction Quantum Yields for a Bilirubin Dipyrrinone Model

| Photoreaction | Wavelength Range (nm) | Quantum Yield (Φ) | Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Z → E Isomerization (ΦZE) | 360-410 | ~0.16 | 490 | ~0.30 |

| E → Z Isomerization (ΦEZ) | 360-410 | ~0.16 | 490 | ~0.30 |

| E-isomer Cyclization (Φc) | 360-410 | 0.006-0.008 | 490 | ~0.07 |

| Cycloreversion (Φ-c) | 360-410 | 0.002-0.004 | - | - |

Data sourced from studies on vinylneoxanthobilirubic acid methyl ester. researchgate.net

Excited-State Dynamics: Femtosecond and Picosecond Time-Resolved Spectroscopy

The initial events following light absorption by this compound and related molecules occur on ultrafast timescales, which have been elucidated using femtosecond and picosecond time-resolved spectroscopy. acs.orgrsc.orgrsc.org

Upon photoexcitation, the molecule enters the first excited singlet state (S₁). This state is extremely short-lived, decaying within picoseconds. acs.org Femtosecond transient absorption spectroscopy on a bilirubin dipyrrinone subunit revealed that upon excitation, the molecule undergoes very rapid vibrational relaxation, followed by an internal conversion to the ground state on a picosecond timescale. acs.org This internal conversion either regenerates the starting isomer or leads to the photoisomerized product. acs.org

Studies on the related biliverdin dimethyl ester (BVE) provide further insight into these dynamics. In aprotic solvents, the excited state depopulates primarily through a non-radiative decay channel within about 2 picoseconds. rsc.orgrsc.org A minor, slower decay of ~30 ps is also observed, which is associated with an incomplete isomerization process involving the D-ring. rsc.orgrsc.org In protic solvents, the dynamics become more complex due to solute-solvent hydrogen bonding interactions. A very fast emissive decay channel of ~800 femtoseconds becomes dominant, while the ~2 ps decay pathway becomes a minor channel. rsc.orgrsc.org These studies highlight the critical role of the molecular environment in dictating the excited-state decay pathways.

Triplet Excited State Formation and Quenching Mechanisms

The formation of a triplet excited state (T₁) from the initially formed singlet excited state (S₁) via intersystem crossing is another possible deactivation pathway. However, for bilirubin and its dimethyl ester, this process is highly inefficient. researchgate.netmuni.cz

The triplet state of this compound has been generated artificially using pulse radiolysis for study. researchgate.net In these experiments, energy was transferred from a known triplet sensitizer (biphenyl) to the this compound in benzene. researchgate.net The resulting triplet state was observed to absorb broadly across the visible and near-infrared spectrum (360–1000 nm) and had a half-life of 6.7 microseconds under the experimental conditions. researchgate.net

The energy of the triplet state for this compound is estimated to be around 90 kJ mol⁻¹. researchgate.net This was determined by its ability to efficiently quench the triplet states of anthracene and naphthacene, but not β-carotene. researchgate.net Conversely, the triplet state of this compound was not quenched by either β-carotene or molecular oxygen, which is unusual for triplet states and suggests a very low triplet energy level or rapid internal conversion. researchgate.net The rate of triplet energy transfer from bilirubin to biliverdin dimethyl ester was measured to be 1.9 × 10⁹ M⁻¹ s⁻¹. researchgate.net

Singlet-Triplet Intersystem Crossing Efficiency

The efficiency of the singlet-to-triplet state conversion, known as the intersystem crossing (ISC) quantum yield (ΦISC), is exceptionally low for this compound. researchgate.netmuni.cz Using 347 nm laser excitation, the upper limit for the ISC efficiency was determined to be just 0.001 (or 0.1%). researchgate.net For the parent bilirubin compound, the ISC efficiency was found to be negligible (Φ < 0.1). muni.cz

This extremely low efficiency means that photochemical reactions proceeding via the triplet state, such as Type II photosensitized formation of singlet oxygen, are not significant pathways for this compound under direct irradiation. The deactivation of the excited singlet state is overwhelmingly dominated by the much faster processes of internal conversion, fluorescence, and Z/E photoisomerization. rsc.orgmuni.cz The ultrafast photokinetics, with decay times of less than 20 picoseconds, make the formation of a long-lived triplet state highly unlikely. muni.cz

Oxidation and Radical Scavenging Mechanisms

Kinetic Studies of Reactions with Peroxyl Radicals

Kinetic studies on the reactions of this compound (BRDE) with peroxyl radicals have been conducted to understand its antioxidant activity. In the inhibited autoxidation of styrene initiated by azo-bisisobutyronitrile (AIBN), the rate constant for hydrogen-atom transfer (HAT) from BRDE to peroxyl radicals was determined to be 22.5 × 10⁴ M⁻¹ s⁻¹, with a stoichiometric factor (n) of 2.0. acs.orgbocsci.com This indicates that one molecule of BRDE can trap two peroxyl radicals. acs.org In comparison, biliverdin dimethyl ester (BVDE) showed a lower rate constant of 10.2 × 10⁴ M⁻¹ s⁻¹ but a higher stoichiometric factor of 2.7. acs.orgbocsci.com

The antioxidant activity of BRDE has been compared to other compounds, including synthetic tetrapyrroles and commercial antioxidants. For instance, a synthetic tetrapyrrole (bis(dipyrromethene)) with a central α-CH₂ linkage exhibited a higher rate constant of 39.9 × 10⁴ M⁻¹ s⁻¹ and a stoichiometric factor of 2.3. acs.orgbocsci.com In studies using the inhibited autoxidation of cumene, a similar trend in antioxidant activities was observed. acs.orgresearcher.life The order of antioxidant activity (kᵢₙₕ) was found to be: a synthetic 2,2'-bis(dipyrromethene) > BRDE > 2,6-di-tert-butyl-4-methoxyphenol (DBHA) > dipyrrinones > BVDE > 2,6-di-tert-butyl-4-methylphenol (BHT). acs.orgbocsci.com

It is noteworthy that the antioxidant activity of bilirubin and its derivatives is significantly influenced by the reaction medium. While bilirubin itself shows weak antioxidant activity in nonpolar solvents like styrene or cumene in chlorobenzene, it becomes a strong antioxidant in polar media such as aqueous lipid bilayers or SDS micelles at pH 7.4. acs.orgnih.govnih.gov In these polar environments, the rate constant for the reaction with peroxyl radicals (kᵢₙₕ) is approximately 5.0 × 10⁴ M⁻¹ s⁻¹, which is comparable to that of vitamin E analogs like Trolox and PMHC. acs.orgnih.gov

Table 1: Rate Constants (kᵢₙₕ) and Stoichiometric Factors (n) for the Reaction of Various Compounds with Peroxyl Radicals

| Compound | kᵢₙₕ (× 10⁴ M⁻¹ s⁻¹) | Stoichiometric Factor (n) |

| This compound (BRDE) | 22.5 acs.orgbocsci.com | 2.0 acs.orgbocsci.com |

| Biliverdin Dimethyl Ester (BVDE) | 10.2 acs.orgbocsci.com | 2.7 acs.orgbocsci.com |

| Synthetic Tetrapyrrole (α-linked) | 39.9 acs.orgbocsci.com | 2.3 acs.orgbocsci.com |

| 2,6-di-tert-butyl-4-methoxyphenol (DBHA) | > BRDE acs.org | - |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | < BVDE acs.org | - |

| Bilirubin (in polar media) | 5.0 acs.orgnih.gov | - |

Hydrogen Atom Transfer (HAT) Mechanisms

The primary mechanism by which this compound (BRDE) and related polypyrroles scavenge peroxyl radicals is through hydrogen atom transfer (HAT). acs.orgmdpi.comnih.gov This process involves the donation of a hydrogen atom from the antioxidant molecule to a peroxyl radical, thereby neutralizing the radical and terminating the oxidation chain reaction. mdpi.comnih.govrsc.org

Theoretical calculations of the N-H bond dissociation enthalpies (BDEs) support the HAT mechanism from N-H groups to trap peroxyl radicals. acs.org In the case of BRDE, the exocyclic -CH₂- group and the N-H groups of the pyrrole rings are potential sites for hydrogen donation. acs.orgmdpi.com The resulting pyrrolyl radical is stabilized, making the HAT process favorable. mdpi.com

The efficiency of the HAT mechanism is influenced by the molecular structure and the surrounding environment. For instance, the presence of electron-attracting carbonyl groups at the ends of the conjugated system in BRDE and biliverdin dimethyl ester (BVDE) affects their antioxidant activity. acs.org Furthermore, the solvent can play a crucial role. For example, the antioxidant activities of BVDE and a model dipyrrinone compound decrease significantly in the presence of methanol due to hydrogen bonding at the pyrrolic N-H group, which hinders the HAT process. nih.gov In contrast, the rate constant for BRDE increases in methanol, suggesting a more complex interplay of factors. nih.gov

Proton-Coupled Electron Transfer and Single Electron Transfer Pathways

In addition to the Hydrogen Atom Transfer (HAT) mechanism, pyrrolic compounds like this compound (BRDE) can also react with radicals through Proton-Coupled Electron Transfer (PCET) and Single Electron Transfer (SET) pathways, depending on their structure, the solvent, and the nature of the attacking radical. nih.gov

The PCET mechanism is considered for the reaction of BRDE with peroxyl radicals. nih.gov This is supported by a deuterium kinetic isotope effect (DKIE) of 1.2 for the reaction of BRDE with peroxyl radicals, which is lower than the value of 1.6 observed for compounds like biliverdin dimethyl ester (BVDE) that are thought to react via a more classical HAT/PCET pathway. nih.gov

Influence of Molecular Structure and Intramolecular Hydrogen Bonding on Antioxidant Activity

The molecular structure and, in particular, intramolecular hydrogen bonding, play a critical role in the antioxidant activity of this compound (BRDE) and related compounds. acs.orgmdpi.com The "ridge-tile" conformation of bilirubin, stabilized by strong intramolecular hydrogen bonds between the N-H groups and carbonyl groups, renders it inactive as a HAT antioxidant in nonpolar organic solvents. acs.org This rigid structure hinders the HAT reaction from both the N-H groups and the central -CH₂- bridge. acs.org

In BRDE, the esterification of the propionic acid side chains disrupts this extensive intramolecular hydrogen bonding network, making the molecule more flexible and the reactive sites more accessible. acs.org This more "open" structure is believed to be a key reason for its antioxidant activity in organic solvents, where bilirubin itself is inactive. acs.org

Reactivity with Electron-Deficient Radicals

The reactivity of bilirubin and its derivatives extends to electron-deficient radicals. mdpi.com The mechanism of reaction with such radicals can involve an electron transfer followed by a fast deprotonation. mdpi.com This pathway is proposed for the reaction of the anionic form of bilirubin with electron-deficient radicals like peroxyl or diphenylpicrylhydrazyl radicals. mdpi.com

The ability of a compound to react with electron-deficient radicals is often related to its electron-donating properties. Methods for the difluoroalkylation of electron-deficient alkenes have been developed using visible light to generate difluorinated radicals, which then add to the double bond. beilstein-journals.org While this is a different context, it highlights the general principle of radical addition to electron-deficient species. The efficiency of such reactions can depend on the nature of the radical and the substrate. For instance, in the hydrofluoroalkylation of vinyl(phenyl)sulfone, a significant amount of a side product was formed, likely due to the decreased reactivity of the sulfone double bond towards the fluorinated radicals. beilstein-journals.org

Metal Complexation Studies

This compound (BRDE) has been the subject of metal complexation studies, which reveal its ability to interact with various metal ions. colab.wscapes.gov.br Spectral studies indicate that BRDE, similar to bilirubin, can form complexes with a variety of metal ions. colab.wscapes.gov.br The interaction is proposed to occur with the pyrrole nitrogens. colab.wscapes.gov.br

In dimethylformamide (DMF), BRDE can form a solid complex with zinc, with a molar proportion of 1:3:2:2 for bilirubin:zinc:acetate:DMF. colab.ws Transition metal complexes of bilirubin and biliverdin have been studied in dimethyl sulfoxide (DMSO) and in a buffered aqueous solution at pH 10.5. colab.ws In these studies, zinc(II) and cadmium(II) were found to form 2:1 complexes with bilirubin. colab.ws Copper(II) ions were observed to oxidize bilirubin to biliverdin, and with all three metal ions, biliverdin formed 1:1 complexes with higher stability than the corresponding bilirubin complexes. colab.ws This suggests that these metal ions can accelerate the oxidation of bilirubin. colab.ws

The complexation of a yellow catabolite (YCC 2), which has the same chromophore as bilirubin, with Zn(II)-acetate in DMSO resulted in a significant red shift in the UV/Vis absorption maximum from 431 nm to 498 nm and the appearance of a bright green fluorescence with an emission maximum at 540 nm. rsc.org This indicates the formation of a zinc complex. rsc.org Furthermore, manganese(III) complexes of biliverdin IX dimethyl ester have been prepared and characterized, demonstrating the ability of these bile pigments to coordinate with transition metals and exhibit catalytic activity. acs.org

Spectroscopic Shifts as Indicators of Complexation (e.g., Zn-type, Al-type)

Other Chemical Reactions

This compound has been shown to react with epoxide model compounds, which are used to simulate the reactive metabolites of certain mutagens. uq.edu.auuq.edu.aunih.gov In competitive reaction studies using styrene epoxide as a model for mutagenic epoxides, this compound was found to be more reactive toward the epoxide than guanine, a primary target of DNA damage. uq.edu.auuq.edu.au This suggests a potential role for bilirubin derivatives in scavenging harmful electrophilic species.

The reaction between this compound and styrene epoxide results in the formation of covalent adducts. nih.gov However, research indicates that the pyrrole rings in bilirubin showed some evidence of reacting with styrene epoxide, but the resulting products were too unstable to be isolated. uq.edu.auuq.edu.au While both bilirubin and its dimethyl ester can scavenge these reactive metabolites, the parent compound with its free carboxylic acids is significantly more effective. uq.edu.auuq.edu.au Nonetheless, the reactivity of the esterified form confirms that the core tetrapyrrole structure contributes to this scavenging activity. nih.govacs.org

Table 2: Reactivity of Tetrapyrroles with Styrene Epoxide (SO)

| Reactant | Product | Analytical Method | Finding |

| This compound + SO | Covalent Adducts | ESIMS | Confirmed formation of adducts, indicating reactivity. nih.gov |

| Guanine (G) + SO | Covalent Adducts | ESIMS | Tetrapyrroles react more rapidly and efficiently with SO than guanine does. nih.gov |

This table summarizes the findings from competitive reactions between tetrapyrroles, including this compound, and the model epoxide, styrene epoxide (SO).

The degradation of bilirubin and its derivatives, including the dimethyl ester, leads to a variety of smaller, oxidized fragments. acs.org These degradation pathways are of interest as they can occur in vivo, for instance, during phototherapy for neonatal jaundice. acs.org The primary products of bilirubin oxidation include monocyclic, bicyclic, and tricyclic fragments known as bilirubin oxidation products (BOXes), propentdyopents, and biopyrrins. acs.org

Mechanistic studies have focused on understanding the formation of these products. Research into the photochemistry of these fragments has led to the discovery of new reaction pathways, such as the photochemical cyclization of biopyrrin A dimethyl ester to yield lumipyrrin dimethyl ester. acs.org The complexity of the mixture of products obtained from oxidative degradation has spurred the development of complementary, fully synthetic methods to access pure samples of these compounds for further biological and mechanistic investigation. acs.org These synthetic platforms allow for the modular assembly of various degradation products, providing essential tools to study their intrinsic biological activities and the mechanisms by which they are formed from the parent bilirubin structure. acs.org

Analytical Applications and Method Development in Research

Chromatographic Method Development for Quantitative Analysis

Chromatographic techniques are central to the separation and quantification of bilirubin dimethyl ester from complex biological matrices and reaction mixtures. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most prominently used methods.

HPLC is a cornerstone for the quantitative analysis of bilirubin and its derivatives, including the dimethyl ester. Various methods have been developed, often focusing on reverse-phase chromatography to effectively separate the hydrophobic esters from more polar compounds.

A key application of HPLC is in the analysis of bilirubin conjugates in biological samples, where alkaline methanolysis is used to convert bilirubin mono- and di-sugar conjugates into their corresponding monomethyl and dimethyl esters. nih.govresearchgate.net This derivatization allows for subsequent separation and quantification by reverse-phase HPLC. researchgate.net One such method utilizes a reversed-phase column to separate unconjugated bilirubin, bilirubin monomethyl esters, and this compound within 15 minutes, with detection at 436 nm. researchgate.net This approach demonstrates good precision, with within-day and day-to-day coefficients of variation ranging from 5% to 13%. researchgate.net

The development of HPLC methods also involves optimizing parameters such as column length, mobile phase composition, pH, and flow rate to achieve efficient separation of bilirubin from its photoisomers and other related compounds. researchgate.net For instance, an isocratic reversed-phase HPLC method was developed for the simultaneous measurement of biliverdin and bilirubin, enabling their separation in under 11 minutes. iitg.ac.in While this method focuses on the parent compounds, the principles are directly applicable to the separation of their esterified derivatives.

The use of this compound as a standard is crucial for these analyses. nih.gov For example, in a study quantifying bilirubin glucuronides in human serum, bilirubin diconjugate (BDG) standard is often marketed as this compound. nih.govplos.org

Table 1: Exemplary HPLC Parameters for Bilirubin Derivative Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase | researchgate.net |

| Detection | UV/Vis at 436 nm | researchgate.net |

| Run Time | 15 minutes | researchgate.net |

| Precision (CV%) | 5-13% | researchgate.net |

| Mobile Phase (example) | Methanol/water mixtures | hplc.eu |

Thin-layer chromatography is a valuable technique for the preparative and analytical separation of this compound and its isomers. Neutral solvent systems have been specifically developed to isolate the various isomers of biliverdin IX dimethyl ester, which can then be reduced to the corresponding bilirubin IX dimethyl ester isomers. nih.gov For spectrally pure bile pigments, a final purification step using TLC on acid-cleaned neutral plates is often required. nih.gov

TLC is also integral to methods that analyze bilirubin conjugates. After converting the conjugates to their methyl esters via alkaline methanolysis, TLC is used to separate the resulting bilirubin, bilirubin monomethyl esters, and this compound for subsequent spectrophotometric quantification. nih.gov This method allows for the individual determination of the two isomeric bilirubin-IXα monomethyl esters. nih.gov The recovery of the pigments using this combined transesterification and TLC approach is approximately 95%. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification and quantification of this compound and related compounds in complex biological matrices. nih.gov This technique is particularly useful for analyzing bilirubin conjugates after their conversion to methyl esters. nih.gov

In one method, after alkaline methanolysis of serum samples, the resulting bilirubin methyl esters are separated using a BEH-C18 column and a mobile phase consisting of 5 mM ammonium acetate (pH 6) and acetonitrile with a flow gradient. nih.gov The mass spectrometer, operating in positive electrospray ionization (ESI+) mode, performs multiple reaction monitoring (MRM) to detect specific ionic transitions for unconjugated bilirubin (UCB), bilirubin monoglucuronide (as monomethyl ester), and bilirubin diglucuronide (as dimethyl ester). nih.gov

For example, the transitions monitored can include m/z 585.4 > 299.2 for UCB, m/z 761.3 > 475.3 for the monomethyl ester (derived from BMG), and m/z 937.3 > 299.5 for the dimethyl ester (derived from BDG). nih.gov This highly specific detection allows for accurate quantification even in the presence of numerous other compounds. nih.gov The retention times for these compounds are distinct, further ensuring accurate identification. plos.org The development of such methods often involves extensive optimization of both chromatographic conditions and mass spectrometry parameters to achieve the best sensitivity and resolution. nih.govplos.org

Table 2: LC-MS/MS Parameters for Bilirubin Ester Analysis

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Positive (ESI+) | nih.gov |

| Column | BEH-C18 | nih.gov |

| Mobile Phase | 5 mM Ammonium Acetate (pH 6) and Acetonitrile | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| BDG (as dimethyl ester) Transition | m/z 937.3 > 299.5 | nih.gov |

Thin-Layer Chromatography (TLC) Applications

Spectroscopic Methods for Quantification and Purity Assessment

Spectroscopic techniques are indispensable for determining the concentration and assessing the purity of this compound. UV-Visible spectrophotometry and fluorescence spectroscopy are the primary methods employed for these purposes.

UV-Visible spectrophotometry is a fundamental technique for quantifying this compound in solution. The concentration is determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. plos.orgmt.com

Methanol has been found to be a suitable solvent for the spectroscopic determination of bilirubin IX isomers, including their dimethyl esters. nih.gov In methanol, the absorption spectrum of biliverdin IX dimethyl ester, a precursor to this compound, displays a broad band around 650 nm and a sharp band near 375 nm. nih.gov The molar absorption coefficients of biliverdins are identical for each free acid and its corresponding dimethyl ester, and they adhere to Beer's law in methanol. nih.gov

For bilirubin derivatives, the characteristic absorption maximum is around 450 nm. plos.org In a method for quantifying bilirubin conjugates after conversion to their methyl esters, the separated pigments are determined spectrophotometrically. nih.gov Similarly, in LC-based methods, a UV/Vis detector set to approximately 450 nm is used to monitor the effluent for bilirubin derivatives. nih.govplos.org

Table 3: Spectroscopic Properties of Related Bile Pigment Esters

| Compound | Solvent | λmax (nm) | Reference |

| Biliverdin IX Dimethyl Ester | Methanol | ~375, ~650 | nih.gov |

| Bilirubin Derivatives | Various | ~450 | plos.org |

Fluorescence spectroscopy offers a highly sensitive method for studying this compound. While bilirubin itself has a very low fluorescence quantum yield, its esterified forms have been the subject of fluorescence studies to understand their solution behavior and photoreactivity. researchgate.net

Studies using fluorescence and fluorescence excitation have revealed the existence of two or more forms of this compound in solution. researchgate.net The relative population of these species is significantly influenced by the solvent and temperature. For instance, one species predominates in ethanol, while another is favored in dichloromethane. researchgate.net At low temperatures (77 K), the fluorescence of what is presumed to be the same species increases in all solvents. researchgate.net

The photoreactivity of this compound has also been investigated using absorption difference spectroscopy. These studies have shown that the different solution forms of this compound exhibit varying photoreactivity, and the quantum yields of their disappearance and the distribution of photoisomers are dependent on the irradiation wavelength. researchgate.net

While direct quantitative analysis using fluorescence is less common than UV-Vis spectrophotometry due to the low quantum yield, the technique provides invaluable qualitative information about the conformational states and dynamic behavior of this compound in different environments. researchgate.net

UV-Visible Spectrophotometry for Concentration Determination

Role as a Reference Standard in Bile Pigment Research

This compound plays a crucial role as a reference standard in the intricate field of bile pigment research. Its stability and well-defined chemical properties make it an invaluable tool for the calibration of analytical assays and the detailed investigation of bilirubin's metabolic pathways, including conjugation and isomerization.

Calibration and Standardization in Analytical Assays

The accurate quantification of bilirubin and its various conjugated forms in biological samples is paramount for both clinical diagnostics and research. This compound serves as a key calibrator in sophisticated analytical techniques, most notably high-performance liquid chromatography (HPLC). amazonaws.comiosrjournals.org

In many analytical procedures, particularly those designed to measure conjugated bilirubin, a preliminary step involves the conversion of bilirubin sugar conjugates into their corresponding methyl esters through a process called alkaline methanolysis. iosrjournals.orgnih.gov This chemical derivatization yields bilirubin monomethyl ester from bilirubin monoglucuronide and this compound from bilirubin diglucuronide. amazonaws.comnih.gov Unconjugated bilirubin remains unaltered during this process. amazonaws.comiosrjournals.org

The resulting mixture, containing unconjugated bilirubin, bilirubin monomethyl ester, and this compound, can then be separated and quantified using HPLC. amazonaws.comiosrjournals.orgnih.gov By using a known concentration of pure this compound as a standard, researchers can create a calibration curve to accurately determine the concentration of bilirubin diglucuronide in the original sample. iosrjournals.orgplos.org This method allows for the direct and precise measurement of individual bilirubin fractions. iosrjournals.org

The use of this compound as a calibrator is essential for overcoming the limitations of older methods, such as the diazo reaction, which can be inaccurate, especially at low bilirubin concentrations. amazonaws.complos.org HPLC methods calibrated with this compound offer high sensitivity and specificity, allowing for the detection of very low concentrations of bilirubin conjugates, on the order of nanomoles per liter. nih.govresearchgate.net

Table 1: Application of this compound in Analytical Assays

| Analytical Technique | Role of this compound | Analytes Quantified | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Reference Standard/Calibrator | Bilirubin diglucuronide (indirectly), Bilirubin monomethyl ester, this compound | High sensitivity, High specificity, Accurate quantification of individual bilirubin fractions. iosrjournals.orgnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Potential Calibrator | Bilirubin diglucuronide (marketed as this compound for this purpose) | Enables precise identification and quantification of bilirubin species. plos.orgnih.gov |

Assessment of Bilirubin Conjugation and Isomerization

This compound is instrumental in research focused on the fundamental biochemical processes of bilirubin conjugation and isomerization.

Bilirubin Conjugation:

The water solubility of bilirubin is significantly increased through conjugation with glucuronic acid in the liver, a reaction catalyzed by UDP-glucuronyltransferase. slideshare.net This process forms bilirubin monoglucuronide and bilirubin diglucuronide, which are more readily excreted. echelon-inc.com Studies have shown that this compound can be converted in vitro to bilirubin conjugates through the action of esterases and UDP-glucuronyltransferase. echelon-inc.com This provides a valuable model system for investigating the kinetics and mechanisms of these enzymatic reactions.

Furthermore, the analytical methods that use alkaline methanolysis to convert bilirubin conjugates to their methyl ester derivatives are fundamental to studying the distribution of conjugated species in biological fluids. nih.gov By using this compound as a standard, researchers can accurately quantify the amount of diconjugated bilirubin, providing insights into the efficiency of the conjugation process in healthy and diseased states. nih.gov

Bilirubin Isomerization:

Bilirubin can exist as different geometric isomers, and the conversion between these forms, particularly photoisomerization, is clinically relevant in the phototherapy of neonatal jaundice. bohrium.com this compound is used as a model compound in studies of bilirubin's conformational dynamics and photoisomerization. wiley.comcdnsciencepub.com

Spectroscopic studies of this compound have revealed the existence of different conformers in solution, which helps researchers understand the complex photochemical behavior of bilirubin itself. wiley.comcdnsciencepub.com By studying the photoisomerization of this compound, scientists can gain insights into the mechanisms by which light converts bilirubin into more excretable forms. wiley.com For instance, research has shown that Z→E photoisomerization is a significant deactivation pathway for excited this compound. wiley.com

In Vitro Biological Interactions and Mechanistic Studies

Enzyme-Mediated Transformations In Vitro

In vitro studies utilizing rat liver microsomes have demonstrated that bilirubin dimethyl ester can be converted into bilirubin glucuronides. echelon-inc.com This transformation is a two-step process involving the sequential action of a carboxyesterase and a bilirubin UDP-glucuronyl transferase. echelon-inc.comclinisciences.comechelon-inc.com The initial hydrolysis of the methyl esters by a carboxyesterase yields unconjugated bilirubin, which then serves as a substrate for UDP-glucuronyl transferase (UGT1A1), the key enzyme responsible for bilirubin conjugation in the liver. clinisciences.comechelon-inc.comgoogle.comnih.gov This enzymatic pathway highlights how this compound can enter the established metabolic route for bilirubin elimination. The process is critically dependent on the presence of UDP-glucuronic acid as the carbohydrate donor for the glucuronidation reaction. pnas.org

The Gunn rat, which has a genetic deficiency in bilirubin UDP-glucuronosyltransferase, provides a unique model to study alternative metabolic pathways. When this compound is administered to Gunn rats, it is excreted in the bile as polar conjugates. nih.gov These conjugates are not glucuronides but are identified as monoglutathione thioether adducts, suggesting a role for cytochrome P-450-mediated oxidation and subsequent glutathione conjugation in its metabolism when the primary glucuronidation pathway is impaired. nih.gov

The kinetics of bilirubin glucuronidation have been investigated using various in vitro systems, including rat liver microsomes (RLM), human liver microsomes (HLM), and recombinant human UGT1A1. nih.gov These studies provide valuable data on the efficiency of the enzymatic conversion of bilirubin to its monoglucuronide (BMG) and diglucuronide (BDG) forms.

To ensure accurate kinetic measurements, it is crucial to establish initial rate conditions, which often requires using very low protein concentrations and short incubation times. nih.govnih.gov For instance, with recombinant UGT1A1, hyperbolic (Michaelis-Menten) kinetics were observed with a Km of approximately 0.2 µM for total glucuronide formation under optimized conditions (0.05 mg/ml protein and 5-minute incubation). nih.govnih.gov

Kinetic studies with rat liver microsomes have shown that the glucuronidation process follows the Michaelis-Menten model. nih.govplos.org One study determined the Km and Vmax for bilirubin glucuronidation by RLM to be 41.42 ± 10.41 µM and 0.4211 ± 0.042 nmol/min/mg of protein, respectively. nih.govplos.org Another detailed analysis using RLM, HLM, and recombinant UGT1A1 reported the following kinetic parameters for the formation of total bilirubin glucuronides:

| Enzyme Source | Km (µM) | Vmax (nmol/mg/min) | CLint (mL/mg/min) |

| Rat Liver Microsomes (RLM) | 0.45 ± 0.016 | 2.65 ± 0.057 | 5.92 ± 0.22 |

| Human Liver Microsomes (HLM) | 0.40 ± 0.022 | 1.86 ± 0.029 | 4.70 ± 0.079 |

| Recombinant UGT1A1 | 0.44 ± 0.018 | 2.95 ± 0.036 | 6.72 ± 0.27 |

Table 1: Kinetic parameters for total bilirubin glucuronide formation by different enzyme systems. nih.gov Data is presented as mean ± standard deviation.

These findings indicate that while the affinity of the enzyme for bilirubin (Km) is similar across the different systems, the maximum rate of reaction (Vmax) and the intrinsic clearance (CLint) can vary. nih.gov Such in vitro kinetic data are essential for understanding the metabolic fate of bilirubin and its derivatives and for predicting potential drug interactions. plos.org

Interactions with Carboxyesterase and UDP-Glucuronyl Transferase Systems

Antioxidant and Anti-inflammatory Mechanisms In Vitro

Bilirubin is recognized as a potent endogenous antioxidant, and its derivative, this compound, has also been studied for its radical-scavenging capabilities in environments that mimic biological membranes. echelon-inc.comnih.govacs.org The antioxidant activity of bilirubin and its esters has been explored in micellar and liposomal systems, which serve as models for lipid bilayers. nih.govresearchgate.net

In these models, bilirubin has been shown to be an efficient scavenger of peroxyl radicals, thereby protecting lipids from oxidation. nih.govresearchgate.netnih.gov The mechanism is thought to involve hydrogen atom transfer (HAT) from the bilirubin molecule to the peroxyl radical. nih.gov The interaction and antioxidant efficiency of bilirubin in these lipid environments can be influenced by factors such as pH. nih.govresearchgate.net For instance, the radical-trapping ability of bilirubin increases significantly at a pH of 6.0 or higher, which is attributed to the ionization of its carboxyl groups, leading to a conformational change and better localization at the water/lipid interface. nih.govresearchgate.net

Studies using micellar electrokinetic chromatography have investigated the interaction of this compound with bile salt micelles, providing further insight into its behavior in aggregated lipid structures. nih.gov This research is crucial for understanding how bilirubin and its derivatives exert their antioxidant effects within the complex environment of the cell membrane. echelon-inc.com

A significant aspect of the biological activity of this compound is its ability to inhibit key enzymes involved in the inflammatory cascade. Overproduction of arachidonic acid by secretory phospholipase A2 group IIA (sPLA2-IIA) is a critical step in inflammation, as arachidonic acid is the precursor to pro-inflammatory eicosanoids synthesized by 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. nih.gov

In vitro studies have demonstrated that this compound is a potent inhibitor of these enzymes. It exhibits approximately a three-fold greater inhibitory potency towards sPLA2-IIA compared to unconjugated bilirubin. nih.govbocsci.com The increased hydrophobicity of the dimethyl ester derivative is considered a key factor in its enhanced inhibitory activity against sPLA2-IIA. nih.gov

The inhibitory concentrations (IC50) of this compound against these inflammatory enzymes have been determined in various studies:

| Enzyme | IC50 (µM) |

| sPLA2-IIA | 4.0 |

| 5-LOX | 2.0 |

| COX-2 | 1.0 |

Table 2: In vitro inhibitory concentrations (IC50) of this compound against key inflammatory enzymes. nih.gov

Both unconjugated bilirubin and its dimethyl ester inhibit human 5-LOX and COX-2 activities. nih.govoperamedphys.org These findings highlight the potential of this compound as a multi-target anti-inflammatory agent by acting on the arachidonic acid cascade. nih.govresearchgate.net

The anti-inflammatory properties of this compound extend to its effects on platelet function. While both unconjugated bilirubin and this compound show inhibitory effects on inflammatory enzymes, only this compound has been found to inhibit arachidonic acid-induced platelet aggregation in vitro. nih.gov This suggests a unique mechanism of action for the dimethyl ester derivative in modulating platelet activity.

The inhibition of platelet aggregation is a crucial aspect of its anti-inflammatory profile, as platelets play a significant role in the inflammatory process. nih.gov The ability of this compound to curb platelet aggregation, coupled with its inhibition of sPLA2, 5-LOX, and COX-2, underscores its potential as a comprehensive inhibitor of the inflammatory cascade. nih.govnih.gov

Interactions with Cellular and Biomolecular Systems In Vitro

Physical Interactions with Polyaromatic Compounds and Cell Monolayers

This compound, a derivative of the bile pigment bilirubin, has been investigated for its interactions with polyaromatic mutagens and its effects on cell monolayers. Studies have explored the physical and chemical interactions between bile pigments, including this compound, and various mutagens.

Research using NMR and UV spectroscopy to examine the physical interactions between mutagens and bile pigments showed minimal changes in the chemical shifts of protons, with observed changes attributed to acid/base interactions. uq.edu.au Furthermore, the UV spectra of the mutagens remained unchanged in the presence of varying concentrations of bile pigments. uq.edu.au These findings suggest that strong physical interactions or aggregation are unlikely to be the primary mechanism behind the inhibitory effects of bile pigments on environmental mutagens. uq.edu.au

In competitive reactions with styrene epoxide, a model mutagen, both bile pigments and their dimethyl esters demonstrated greater reactivity than guanine, a DNA base. uq.edu.au The primary reaction products were identified as mono- and di-styrene epoxide esters, formed through the carboxylic acid groups of the bile pigments. uq.edu.au Although there was some evidence of reaction at the pyrrole rings of bilirubin, the resulting products were unstable. uq.edu.au It was noted, however, that the free carboxylic acids were significantly more effective at scavenging these reactive metabolites than their dimethyl ester derivatives. uq.edu.au

Use as a Molecular Tool in Biochemical and Immunological Assays

This compound serves as a valuable molecular tool in a variety of biochemical and immunological applications. moleculardepot.comclinisciences.com Its more hydrophobic nature compared to unconjugated bilirubin (UCB) makes it a useful probe for studying specific biological processes. nih.gov

One notable application is in the study of inflammatory pathways. Research has shown that this compound can inhibit the activity of several key enzymes involved in the inflammatory response, including secretory phospholipase A2 (sPLA2), 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2). nih.gov In fact, it exhibited a threefold greater inhibitory potency towards sPLA2IIA compared to UCB. nih.gov Molecular docking studies have further supported its potential as an inhibitor of these enzymes. nih.gov

The compound has also been utilized in studies related to psoriasis-like skin inflammation in mice, where it was shown to mitigate symptoms by inhibiting matrix metalloproteinase 9 (MMP9) and the MAPK pathway. bohrium.com Furthermore, it has demonstrated the ability to ameliorate lung toxicity induced by snake venom by inhibiting the NLRP3 inflammasome and MAPK activation. researchgate.net These applications highlight the utility of this compound as a tool to investigate and modulate inflammatory and immune responses in various experimental models. moleculardepot.comclinisciences.commedchemexpress.com

Studies on Pigment-Protein Binding (e.g., with Serum Albumin as a model)

The interaction between this compound and serum albumin, particularly human serum albumin (HSA), has been a subject of significant research to understand the transport and conformation of bilirubin in the bloodstream. nih.govresearchgate.net HSA binds noncovalently to a variety of hydrophobic bilirubins, including this compound. nih.gov These complexes can be prepared in aqueous solutions at physiological pH, with a small amount of dimethyl sulfoxide acting as a carrier. nih.govresearchgate.net

Circular dichroism (CD) spectroscopy is a key technique used to study these interactions. The binding of bilirubin and its esters to HSA induces a chiral conformation in the pigment molecule, resulting in characteristic bisignate CD Cotton effects. nih.gov The observation of same-signed CD spectra for various bilirubin species, including the dimethyl ester, suggests a common binding site on the albumin protein. nih.gov

The intensity of the CD signal is influenced by the presence of free carboxyl groups on the bilirubin molecule. nih.gov Pigments with one or two free carboxyl groups exhibit the strongest CD intensities. nih.gov This finding supports a binding model where a salt linkage plays a crucial role in the enantioselective stabilization of a right-handed folded conformation, which is further stabilized by intramolecular hydrogen bonds. nih.gov Although X-ray crystallography has identified a binding site for a bilirubin isomer on HSA, the precise molecular details of the interaction with the native form and its dimethyl ester continue to be an active area of investigation. mdpi.com

Table 1: Investigated Interactions of this compound with Biomolecules

| Interacting Molecule/System | Method of Study | Key Findings |

|---|---|---|

| Polyaromatic Mutagens | NMR, UV Spectroscopy | Minimal physical interaction, suggesting other mechanisms for anti-mutagenic effects. uq.edu.au |

| Caco-2 Cell Monolayers | Permeability Assays | Slightly increased mutagen permeability, minor effect on monolayer association. uq.edu.au |

| Styrene Epoxide | Competitive Reaction Analysis | More reactive than guanine, forming epoxide esters. uq.edu.au |

| Secretory Phospholipase A2 (sPLA2) | Enzyme Inhibition Assays | Exhibited ~3-fold greater inhibition than unconjugated bilirubin. nih.gov |

| 5-Lipoxygenase (5-LOX) & Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assays | Demonstrated inhibitory activity. nih.gov |

Photodynamic Interactions In Vitro

Photoprotective Effects and Sensitized Photo-oxidation